2-bromo-1-(bromomethyl)-3,5-dichlorobenzene
Description
2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene (C₇H₄Br₂Cl₂, molecular weight ~318.82 g/mol) is a halogenated aromatic compound featuring two bromine substituents (at positions 1 and 2) and two chlorine atoms (positions 3 and 5). The bromomethyl group at position 1 enhances its reactivity in nucleophilic substitution or coupling reactions, making it valuable in synthetic organic chemistry and pharmaceutical intermediates.
Properties
CAS No. |
1006898-81-2 |
|---|---|
Molecular Formula |
C7H4Br2Cl2 |
Molecular Weight |
318.82 g/mol |
IUPAC Name |
2-bromo-1-(bromomethyl)-3,5-dichlorobenzene |
InChI |
InChI=1S/C7H4Br2Cl2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 |
InChI Key |
YSFLNZBHVBYJIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Br)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene typically involves the bromination of 1-(bromomethyl)-3,5-dichlorobenzene. This can be achieved through the reaction of 1-(bromomethyl)-3,5-dichlorobenzene with bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of environmentally friendly brominating agents and catalysts is also considered to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated and chlorinated benzoic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding dichlorobenzene derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, such as hydroxylated, aminated, or carboxylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Intermediate in Drug Development: 2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups that are crucial for biological activity .
- Synthesis of Complex Molecules: This compound is utilized in creating more complex organic molecules through substitution reactions where the bromomethyl group can be replaced by other nucleophiles.
-
Biochemical Studies
- Enzyme Interaction Studies: The compound is employed in research to study enzyme-catalyzed reactions involving halogenated substrates. Its reactivity profile provides insights into the mechanisms of enzyme action and substrate specificity .
- Toxicological Research: Given its halogenated nature, it is also investigated for its potential toxicological effects on biological systems, contributing to understanding environmental persistence and bioaccumulation .
-
Material Science
- Flame Retardants and Polymers: In industrial applications, this compound is used in the production of polymers that require flame retardancy and chemical resistance. Its incorporation into polymer matrices enhances their thermal stability and durability.
Case Studies
Mechanism of Action
The mechanism by which 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms on the benzene ring can participate in halogen bonding, which stabilizes the interaction with target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below compares key attributes of 2-bromo-1-(bromomethyl)-3,5-dichlorobenzene with its analogs:
Hazard and Handling
The target compound likely shares hazards with 1-(bromomethyl)-3,5-dichlorobenzene, including skin corrosion (H314) and metal corrosion (H290). Its iodo analog requires stricter storage (0–6°C), suggesting higher thermal sensitivity .
Biological Activity
2-Bromo-1-(bromomethyl)-3,5-dichlorobenzene, a halogenated aromatic compound, has garnered attention in scientific research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of 267.82 g/mol. The compound features multiple halogen substituents that significantly influence its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with cellular components such as proteins and nucleic acids. The halogen atoms can participate in hydrophobic interactions and electrophilic substitutions , which may lead to alterations in enzyme activity and receptor binding.
Toxicological Profile
Research indicates that this compound exhibits significant toxicity. It has been classified with hazard statements indicating it causes severe skin burns and eye damage, which underscores the importance of handling it with care in laboratory settings .
Case Studies and Research Findings
- Enzyme Inhibition : A study highlighted the compound's potential as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially causing adverse effects or therapeutic failures .
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties of halogenated compounds similar to this compound. Results indicated that such compounds could exhibit significant antibacterial activity against various strains, suggesting potential applications in developing new antimicrobial agents .
- Environmental Impact : Research focused on the persistence and bioaccumulation of halogenated compounds in marine environments revealed that this compound could contribute to ecological toxicity, affecting aquatic life through bioaccumulation .
Comparative Biological Activity Table
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| This compound | Enzyme inhibition | Alters metabolism of drugs |
| 2-Bromo-1-chlorobenzene | Antibacterial | Effective against Gram-positive bacteria |
| 1-Bromo-2-(bromomethyl)-3,5-dichlorobenzene | Cytotoxicity | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
